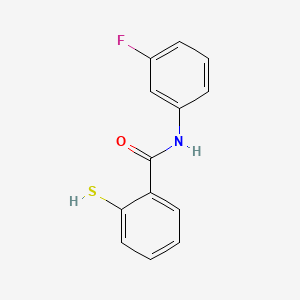

N-(3-Fluorophenyl)-2-sulfanylbenzamide

Description

N-(3-Fluorophenyl)-2-sulfanylbenzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the 3-position of the phenyl ring and a sulfanyl (-SH) group at the 2-position of the benzamide moiety. This compound’s structural features make it a candidate for pharmaceutical and agrochemical applications, though its specific biological profile remains understudied compared to analogs.

Properties

CAS No. |

628702-19-2 |

|---|---|

Molecular Formula |

C13H10FNOS |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-2-sulfanylbenzamide |

InChI |

InChI=1S/C13H10FNOS/c14-9-4-3-5-10(8-9)15-13(16)11-6-1-2-7-12(11)17/h1-8,17H,(H,15,16) |

InChI Key |

KTDFIJXMJAXZMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-2-sulfanylbenzamide typically involves the amidation reaction. One common method is to react 3-fluoroaniline with 2-sulfanylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-2-sulfanylbenzamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Fluorophenyl)-2-sulfanylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-2-sulfanylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(2,3-Difluorophenyl)-2-fluorobenzamide

This analog features dual fluorine atoms at the phenyl 2- and 3-positions and a fluorine at benzamide’s 2-position. Key differences from the target compound include:

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

A pesticidal benzamide with a trifluoromethyl (-CF₃) group at the benzamide’s 2-position and an isopropoxy substituent on the phenyl ring. Key comparisons:

- Electron-Withdrawing Effects : The -CF₃ group is more electron-withdrawing than -SH, altering the benzamide’s electrophilicity and interaction with biological targets .

- Biological Activity : Flutolanil’s pesticidal efficacy highlights the importance of bulky substituents (e.g., -CF₃) for target binding, suggesting that the smaller -SH group in the target compound may favor different applications .

Positional Isomers and Substitution Effects

Alkoxyphenylcarbamic Acids (3- vs. 2-Substituted)

Studies on alkoxyphenylcarbamic acids demonstrate that 3-substituted analogs exhibit higher inhibitory activity on photosynthesis than 2-substituted isomers . This parallels the target compound’s 3-fluoro substitution, implying that the 3-position is optimal for interactions with biological targets.

N-(4-Chloro-2-(Hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide

This chlorinated benzamide derivative shows that halogen position (4-Cl vs. 3-F) and auxiliary groups (hydroxyphenylmethyl) significantly alter binding affinity and steric hindrance, underscoring the target compound’s balance between fluorine’s electronic effects and -SH’s versatility .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Hydrogen Bonding vs. Lipophilicity : The target compound’s -SH group offers stronger hydrogen-bonding capacity than fluorine, which may improve target binding but reduce metabolic stability compared to perfluorinated analogs .

Substituent Position : The 3-fluoro configuration aligns with optimal activity trends observed in alkoxyphenylcarbamic acids, suggesting strategic advantage over 2- or 4-substituted isomers .

Synthetic Accessibility : Photoredox catalysis methods (as used for related benzamides) could streamline the synthesis of this compound, though -SH groups may require protective strategies to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.